Estrogenic Potency: 8-Prenylnaringenin Demonstrates >100-Fold Higher Activity Than Closest Hop Flavonoid Analogs
In a direct comparative study of hop flavonoids, the estrogenic potency of 6-prenylnaringenin, 6,8-diprenylnaringenin, and 8-geranylnaringenin was quantified as less than 1% of that of 8-prenylnaringenin [1]. This >100-fold difference establishes 8-PN as the sole potent estrogen receptor agonist within this chemical class.
| Evidence Dimension | Estrogenic potency (relative) |
|---|---|
| Target Compound Data | 100% (reference compound) |
| Comparator Or Baseline | 6-prenylnaringenin, 6,8-diprenylnaringenin, 8-geranylnaringenin: <1% of 8-PN potency |
| Quantified Difference | >100-fold higher potency for 8-PN |
| Conditions | ER-dependent transactivation assays; competitive binding to ERα and ERβ |
Why This Matters
For researchers investigating ER-mediated signaling or screening estrogenic compounds, 8-PN is the only hop-derived flavonoid with sufficient potency to serve as a positive control or lead compound for therapeutic development.
- [1] Milligan SR, Kalita JC, Pocock V, Van De Kauter V, Stevens JF, Deinzer ML, Rong H, De Keukeleire D. The endocrine activities of 8-prenylnaringenin and related hop (Humulus lupulus L.) flavonoids. J Clin Endocrinol Metab. 2000 Dec;85(12):4912-5. View Source
